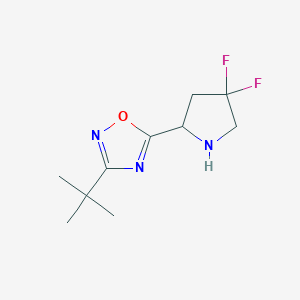

3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

Description

Chemical Significance of 1,2,4-Oxadiazole Derivatives in Heterocyclic Chemistry

The 1,2,4-oxadiazole heterocyclic ring system has emerged as one of the most versatile and biologically significant scaffolds in contemporary medicinal chemistry. This five-membered ring containing one oxygen and two nitrogen atoms has garnered extensive attention due to its unique bioisosteric properties and exceptionally broad spectrum of biological activities. The significance of 1,2,4-oxadiazole derivatives extends far beyond their structural novelty, as they represent a perfect framework for novel drug development that addresses multiple therapeutic challenges simultaneously.

The heterocycle demonstrates remarkable bioisosteric equivalence with ester and amide moieties, primarily due to its ability to form specific interactions such as hydrogen bonding. This characteristic makes 1,2,4-oxadiazoles particularly valuable as alternatives when the instability of traditional functional groups becomes problematic, especially in cases where hydrolysis may occur. The enhanced metabolic and hydrolytic stability of the oxadiazole ring compared to conventional amide and ester linkages has revolutionized approaches to drug design, allowing medicinal chemists to maintain essential pharmacophoric elements while improving overall molecular stability.

In the vast landscape of heterocyclic compounds, 1,2,4-oxadiazoles occupy a privileged position due to their demonstrated efficacy across numerous therapeutic areas. Research has documented their diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. Furthermore, these compounds have shown inhibitory potency against critical enzymatic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase, while also demonstrating affinity to various receptor systems.

The scientific interest in 1,2,4-oxadiazoles has intensified dramatically over the past fifteen years, with research output doubling during this period. This surge in attention reflects both the growing recognition of their therapeutic potential and the development of more efficient synthetic methodologies that allow for rapid diversification of these heterocyclic scaffolds. The ability to synthesize 1,2,4-oxadiazoles under mild conditions, including room temperature protocols, has further enhanced their accessibility for drug discovery applications.

Table 1: Biological Activities of 1,2,4-Oxadiazole Derivatives

| Activity Type | Target/Mechanism | Therapeutic Application |

|---|---|---|

| Anticancer | Multiple pathways | Oncology |

| Anti-inflammatory | Cyclooxygenase inhibition | Inflammatory disorders |

| Antiviral | Viral protein interference | Infectious diseases |

| Antibacterial | Cell wall synthesis inhibition | Antimicrobial therapy |

| Antifungal | Fungal membrane disruption | Antifungal treatment |

| Neuroprotective | Various CNS targets | Neurodegenerative diseases |

| Antidiabetic | Enzyme inhibition | Metabolic disorders |

Historical Development and Discovery of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole

The historical trajectory of 1,2,4-oxadiazole development began in 1884 when Tiemann and Krüger first synthesized the 1,2,4-oxadiazole nucleus. This pioneering work established the foundation for what would become one of the most important heterocyclic systems in medicinal chemistry. Over the subsequent century, the uncommon potential of these compounds gradually attracted the attention of medicinal chemists, leading to the discovery of several presently accessible drugs containing the 1,2,4-oxadiazole unit.

The development of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole represents a significant milestone in the evolution of oxadiazole-based therapeutics. This compound emerged from systematic structure-activity relationship studies aimed at identifying novel farnesoid X receptor antagonists with improved selectivity and potency. Research conducted in recent years has identified compounds featuring a 1,2,4-oxadiazole core as a new chemotype of farnesoid X receptor antagonists, marking a paradigm shift in the approach to targeting this important nuclear receptor.

The synthetic approaches to 1,2,4-oxadiazoles have evolved considerably since their initial discovery. Classical methods typically involved the heterocyclization between amidoximes and carboxylic acid derivatives, though these early approaches often suffered from unsatisfactory yields, purification difficulties, and inapplicability due to harsh reaction conditions. Modern synthetic strategies have addressed these limitations through the development of more efficient methodologies, including room temperature synthesis protocols that allow for the preparation of thermosensitive derivatives.

The specific development of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole involved strategic molecular design considerations. The incorporation of the tert-butyl group was intended to provide steric bulk and enhance metabolic stability, while the 4,4-difluoropyrrolidin-2-yl substituent was designed to introduce specific electronic properties and conformational constraints that would optimize receptor binding characteristics. This compound has been identified as a farnesoid X receptor antagonist with potential therapeutic applications in the treatment of inflammatory disorders.

Table 2: Timeline of 1,2,4-Oxadiazole Development

| Year | Milestone | Significance |

|---|---|---|

| 1884 | First synthesis by Tiemann and Krüger | Discovery of 1,2,4-oxadiazole nucleus |

| 1900s-1980s | Limited medicinal chemistry interest | Basic structural studies |

| 1990s-2000s | Increased biological activity recognition | Emergence as drug scaffold |

| 2010s | Doubled research interest | Major therapeutic breakthroughs |

| Recent | Discovery of FXR antagonist activity | Novel therapeutic applications |

Properties

IUPAC Name |

3-tert-butyl-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N3O/c1-9(2,3)8-14-7(16-15-8)6-4-10(11,12)5-13-6/h6,13H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGCQELVNMRKGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C2CC(CN2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole represents a class of oxadiazole derivatives known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is with a molecular weight of approximately 236.26 g/mol. The structure features a tert-butyl group and a difluoropyrrolidine moiety attached to the oxadiazole ring, which contributes to its biological activity.

Pharmacological Activities

Research has indicated that oxadiazole derivatives exhibit a wide range of biological activities:

- Anticancer Activity : Compounds within the oxadiazole family have shown promising results in inhibiting various cancer cell lines. For instance, one study indicated that certain oxadiazole derivatives demonstrated IC50 values ranging from 92.4 µM against multiple cancer types including colon adenocarcinoma and lung carcinoma .

- Antimicrobial Effects : Oxadiazoles have been reported to possess antibacterial and antifungal properties. They inhibit the growth of pathogens by interfering with essential cellular processes .

- Anti-inflammatory Properties : Some derivatives have been noted for their ability to reduce inflammation through inhibition of cyclooxygenases (COX-1 and COX-2), which play crucial roles in inflammatory responses .

The mechanisms by which 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole exerts its effects can be summarized as follows:

- Enzyme Inhibition : This compound has shown inhibitory activity against various enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are involved in cancer progression and other diseases .

- Cell Cycle Arrest : Some studies suggest that oxadiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is achieved by modulating signaling pathways that control cell proliferation .

- Reactive Oxygen Species (ROS) Generation : Certain oxadiazoles may increase ROS levels in cells, leading to oxidative stress and subsequent cell death in malignant cells .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives:

- Study on Anticancer Activity : A comprehensive study evaluated multiple oxadiazole compounds against various cancer cell lines. The results demonstrated significant cytotoxicity with some compounds achieving IC50 values below 100 µM across different tumor types .

- Anti-tubercular Activity : Research has also explored the use of oxadiazoles as potential anti-tubercular agents. Compounds were synthesized that exhibited effective inhibition against Mycobacterium tuberculosis, showcasing their potential in treating resistant strains .

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Observations:

Electronic and Steric Effects :

- The target compound ’s 4,4-difluoropyrrolidine introduces strong electron-withdrawing effects compared to the chlorine in 3-(tert-butyl)-5-chloro-1,2,4-oxadiazole . This likely reduces susceptibility to hydrolysis but may decrease nucleophilic reactivity.

- The phenylethyl-pyrrolidinyl group in compound 1a enhances aromatic stacking interactions, which are absent in the target compound, suggesting divergent biological targets.

Biological Relevance: Fluorinated pyrrolidines (as in the target compound) are associated with improved blood-brain barrier penetration and protease resistance, making them advantageous in CNS drug design . By contrast, non-fluorinated analogues like compound 1a prioritize antiviral activity, possibly through RNA polymerase inhibition .

Synthetic Utility: The tert-butyl group in the target compound and 3-(tert-butyl)-5-chloro-1,2,4-oxadiazole simplifies purification due to increased hydrophobicity, whereas ester/cyano-substituted pyrrolidines (e.g., in ) require multi-step functionalization.

Preparation Methods

1,3-Dipolar Cycloaddition Route Using Nitrile Oxides

An alternative and more efficient method involves the 1,3-dipolar cycloaddition of nitrile oxides to nitrile-containing substrates:

- Preparation of Nitrile Oxide: In situ generation of nitrile oxide from tert-butylamidoxime and 4-nitrobenzonitrile.

- Cycloaddition: The nitrile oxide undergoes cycloaddition with the nitrile to form 3-tert-butyl-5-(4-nitrophenyl)-1,2,4-oxadiazole.

- Reduction: The nitro group is hydrogenated in the same pot to yield the corresponding amine derivative.

Optimization of this route showed that using methanesulfonic acid (MSA) combined with zinc bromide (ZnBr2) as catalysts in acetonitrile solvent under mild conditions gave the best yield (93%) for the nitro intermediate, which was then converted to the amine with an overall yield of 64%.

Table 1: Optimization of 1,3-Dipolar Cycloaddition Conditions

| Catalyst System | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| MSA–ZnBr2 | Acetonitrile | Mild | 93 |

| PTSA–ZnCl2 | Acetonitrile | Mild | Lower |

| MSA–ZnCl2 | Acetonitrile | Mild | Lower |

Note: MSA = Methanesulfonic acid; PTSA = p-Toluenesulfonic acid

Functionalization with Difluoropyrrolidinyl Substituent

The introduction of the 4,4-difluoropyrrolidin-2-yl group onto the 1,2,4-oxadiazole scaffold typically involves nucleophilic substitution or coupling reactions starting from the oxadiazole core bearing a suitable leaving group or reactive handle.

While detailed synthetic protocols specifically for 3-(Tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole are scarce in open literature, analogous procedures from related derivatives include:

- Conversion of the 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline intermediate to corresponding isothiocyanates or hydrazine derivatives.

- Subsequent coupling or condensation with fluorinated pyrrolidine derivatives under reflux in methanol or other polar solvents.

- Use of catalytic hydrogenation or reduction steps to finalize the pyrrolidinyl substitution.

These steps often employ mild reflux conditions, with yields ranging from moderate to high (70–95%) depending on the substrate and reagents.

One-Pot and Multi-Step Synthetic Strategies

Research has demonstrated that one-pot syntheses combining amidoxime cyclodehydration and subsequent functionalization improve synthetic efficiency:

- Use of CDI activation followed by amidoxime acylation and cyclodehydration in a single vessel.

- Sequential addition of reagents to introduce pyrrolidinyl substituents without isolating intermediates.

- Application of catalytic systems such as triethylamine with propylphosphonic anhydride (T3P) to facilitate coupling reactions with high yields (87–97%) and short reaction times (0.5–6 h).

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Amidoxime Cyclodehydration | tert-butylamidoxime, 4-aminobenzoic acid, CDI, DMF, 120 °C, 4 h | ~59 | Moderate yield, requires heating |

| 1,3-Dipolar Cycloaddition | tert-butylamidoxime, 4-nitrobenzonitrile, MSA-ZnBr2, acetonitrile | Up to 93 (intermediate) | More practical, mild conditions |

| Nitro Reduction | Hydrogenation of nitro intermediate | ~64 (overall) | One-pot process, avoids isolation |

| Pyrrolidinyl Functionalization | Fluorinated pyrrolidine derivatives, reflux in MeOH | 70–95 | Dependent on substrate and conditions |

| One-Pot Multi-Step Synthesis | CDI, amidoxime, T3P, TEA, reflux | 87–97 | Efficient, short reaction times |

Research Findings and Notes

- The amidoxime cyclodehydration method is classical but less efficient compared to the 1,3-dipolar cycloaddition route, which benefits from optimized acid-catalyst pairs.

- The use of methanesulfonic acid combined with ZnBr2 in acetonitrile is critical for achieving high yields in the cycloaddition step.

- Hydrogenation of nitro intermediates to amines can be performed in situ, streamlining the synthesis.

- Functionalization with difluoropyrrolidinyl groups requires careful selection of coupling conditions, often involving reflux in polar solvents and sometimes catalytic agents.

- Recent advances include the use of propylphosphonic anhydride (T3P) as an activating agent for coupling, which provides excellent yields but at higher reagent cost.

- Structural confirmation of intermediates and final compounds is typically performed by X-ray crystallography, NMR, and mass spectrometry to ensure purity and correct substitution patterns.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(tert-butyl)-5-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of tert-butyl-substituted hydrazine with fluoropyrrolidine carboxylic acid derivatives under dehydrating conditions. Catalysts like DCC (dicyclohexylcarbodiimide) and solvents such as THF or DMF are critical for yield optimization. Reaction temperature (80–120°C) and solvent polarity significantly influence product distribution. For scale-up, continuous flow reactors improve efficiency by enhancing heat transfer and reducing side reactions .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation, particularly to verify the fluoropyrrolidine moiety. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%). Mass spectrometry (ESI-TOF) confirms molecular weight (213.25 g/mol), and X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidine ring .

Q. What preliminary biological activities have been reported for this compound?

- Findings : In vitro studies demonstrate moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and anxiolytic effects in rodent models via GABAA receptor modulation. However, anti-inflammatory activity (IC50 = 50 µM in COX-2 assays) is weaker compared to structural analogs like 1,2,4-triazole derivatives .

Advanced Research Questions

Q. How can computational methods aid in predicting synthetic pathways or biological interactions?

- Methodology : AI-driven retrosynthesis tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose feasible routes, prioritizing one-step cyclization reactions. Molecular docking (AutoDock Vina) predicts binding affinities to GABAA receptors (ΔG ≈ -8.2 kcal/mol), correlating with experimental anxiolytic data. DFT calculations assess fluorine’s electronic effects on ring stability .

Q. What strategies resolve contradictions in reported biological activity data?

- Approach : Discrepancies in antimicrobial efficacy (e.g., variable MIC values) may arise from differences in bacterial strains or assay conditions (e.g., broth microdilution vs. agar diffusion). Cross-validation using standardized CLSI protocols and isogenic mutant strains (e.g., S. aureus ATCC 25923) minimizes variability. Dose-response curves (Hill slopes >1.5) confirm target specificity .

Q. How does fluorine substitution in the pyrrolidine ring influence reactivity and bioactivity?

- Analysis : Fluorine’s electronegativity increases the compound’s metabolic stability (t1/2 in liver microsomes = 45 min vs. 12 min for non-fluorinated analogs). The 4,4-difluoro configuration induces a chair-like pyrrolidine conformation, enhancing steric complementarity with hydrophobic enzyme pockets (e.g., bacterial enoyl-ACP reductase) .

Q. What safety considerations apply when handling intermediates during synthesis?

- Guidelines : Fluorinated intermediates (e.g., fluoropyrrolidine carboxylic acid derivatives) require glovebox use under inert atmospheres (N2 or Ar) due to moisture sensitivity. Skin exposure mandates immediate washing with 10% NaHCO3 to neutralize acidic byproducts. Eye protection (ANSI Z87.1-rated goggles) is critical when handling dehydrating agents .

Q. How can microwave-assisted synthesis improve yield and efficiency?

- Optimization : Microwave irradiation (100–150 W, 80–100°C) reduces reaction time from 12 hours (conventional heating) to 30 minutes, achieving yields >85%. Solvent-free conditions minimize purification steps, and real-time IR monitoring detects intermediate formation (e.g., hydrazone intermediates at 1650 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.